(E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(9-8-17-7-4-14-25-17)21-15-16-10-12-22(13-11-16)20(24)26-18-5-2-1-3-6-18/h1-9,14,16H,10-13,15H2,(H,21,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUHHAIJPWSNEV-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of piperidine- and acrylamide-containing derivatives. Below is a comparative analysis with structurally related molecules:
Key Findings and Insights
Bioavailability and BBB Penetration :
- The target compound shares structural motifs with Compound 103 (piperidine and furan), which demonstrated oral bioavailability and BBB permeability due to the piperidine scaffold’s low polar surface area . However, the acrylamido methyl group in the target compound may reduce metabolic instability compared to the carboxamide in Compound 103.
- In contrast, 4-(3-(4-methylphenyl)-2-(piperidin-1-yl)acrylamido)benzoic acid () exhibits reduced BBB penetration due to the polar carboxylic acid group but shows superior enzyme inhibition via lipophilic interactions with PTP1B .
Synthetic Complexity and Yield :
- The target compound’s synthesis (76% yield) is more efficient than the asymmetric cyclopropanation of boron-containing analogues (94% yield but requiring chiral ligands) .
- Ethyl 4-hydroxy-2,6-diphenyl-tetrahydropyridine () requires multi-step crystallization for bioactivity optimization, highlighting the trade-off between synthetic simplicity and functional efficacy .
Electrophilic Reactivity :
- The (E)-acrylamido group in the target compound provides a planar, conjugated system that may enhance binding to electrophile-sensitive targets (e.g., kinases or proteases). This contrasts with cyclopropane-containing analogues (), where ring strain and boron hybridization offer distinct reactivity profiles .
Enzyme Inhibition vs. Antimicrobial Activity :
- While the target compound’s furan moiety may confer moderate antimicrobial properties (analogous to ), its lack of ionizable groups (e.g., carboxylic acid in ) likely limits direct enzyme inhibition .
Preparation Methods
Alkylation of 4-(Aminomethyl)Piperidine
The piperidine core is synthesized via N-alkylation of 4-(aminomethyl)piperidine with chloroformate derivatives. A representative protocol from EP1939191A1 involves:
- Protection of the amine : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine).
- Esterification : Reaction with phenyl chloroformate in tetrahydrofuran (THF) at 0°C, yielding phenyl 4-((tert-butoxycarbonylamino)methyl)piperidine-1-carboxylate.
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Boc protection | Boc₂O, Et₃N, DCM, 25°C, 12h | 92 | |
| Phenyl esterification | Phenyl chloroformate, THF | 85 | |
| Boc deprotection | TFA/DCM (1:1), 2h | 95 |
Preparation of (E)-3-(Furan-2-yl)Acrylic Acid
Wittig Reaction Strategy
The (E)-configured acrylamide is synthesized via a Wittig reaction between furan-2-carbaldehyde and a stabilized ylide. According to EP1939191A1:
- Ylide formation : Triphenylphosphine reacts with ethyl bromoacetate in THF to generate the phosphonium ylide.
- Olefination : Furan-2-carbaldehyde is added dropwise at -20°C, followed by warming to room temperature.
Reaction Conditions :
- Solvent: THF
- Temperature: -20°C to 25°C
- Workup: Aqueous NaHCO₃ extraction, column chromatography (hexane/ethyl acetate)
Knoevenagel Condensation
An alternative method employs malonic acid and furan-2-carbaldehyde in the presence of piperidine as a base, though this route favors the (Z)-isomer unless microwave-assisted conditions are used.
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
The piperidine intermediate (4-(aminomethyl)piperidine-1-carboxylate) is coupled with (E)-3-(furan-2-yl)acrylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activation : EDC/HOBt in DCM activates the carboxylic acid.
- Coupling : Addition of the piperidine amine at 0°C, stirred for 12h.
Optimization Notes :
Direct Reductive Amination
A one-pot approach condenses furan-2-carbaldehyde with 4-(aminomethyl)piperidine-1-carboxylate using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method risks over-alkylation and requires strict pH control (pH 6–7).
Stereochemical Control and Purification
Ensuring (E)-Selectivity
Chromatographic Resolution
Final purification is achieved via silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallization from diisopropyl ether, yielding >99% purity.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Efficiency : The Wittig-EDC route is preferred for pilot-scale production despite reagent costs, as it avoids chiral separations.
- Green Chemistry : Solvent recycling (THF, DCM) and catalytic methods (e.g., enzymatic amidation) are under investigation.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for (E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the acrylamide intermediate via coupling of furan-2-carboxylic acid with acryloyl chloride in the presence of a base (e.g., triethylamine) .
- Step 2: Piperidine functionalization using tert-butyl-protected intermediates, followed by deprotection with trifluoroacetic acid (TFA) to yield the free amine .
- Step 3: Final coupling with phenyl chloroformate under reflux conditions in toluene (110°C) .
- Purification: Column chromatography (e.g., 0–10% EtOAc/hexanes) achieves >95% purity .
Key Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Deprotection | TFA in CH₂Cl₂ | 76–80% | |
| Final coupling | Phenyl chloroformate, toluene, reflux | 75–79% |
Note: Solvent selection (e.g., DMF for polar intermediates) and temperature control are critical to avoid side reactions .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Focus on diagnostic peaks:
-
Piperidine protons: δ 3.5–4.5 ppm (multiplet, -NCH₂-).
-
Furan acrylamide: δ 6.5–7.5 ppm (doublets, J = 15–16 Hz, trans-alkene) .
-
¹³C NMR: Confirm carbonyl groups (δ 165–170 ppm for carbamate/amide) .
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₅N₂O₅: 421.18) .
- HPLC: Use gradient elution (e.g., acetonitrile/water with 0.1% TFA) to assess purity (>98%) .
Example Data:
Technique Key Signals Reference ¹H NMR δ 10.41 (s, NH), δ 8.40 (d, J=5.7 Hz, NHCO) ESI-MS [M+H]⁺ = 391.2012 (C₂₄H₂₇N₂O₃)
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Solubility:
- Polar aprotic solvents (DMF, DMSO) enhance solubility due to the carbamate and acrylamide groups .
- Low solubility in water; use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability:
- Store at -20°C under inert atmosphere; sensitive to hydrolysis in acidic/basic conditions .
- Monitor degradation via HPLC after 24-hour exposure to pH 7.4 buffer at 37°C .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for analogs of this compound?
Methodological Answer:
- Modification Hotspots:
Piperidine ring: Replace with pyrrolidine or morpholine to alter rigidity .
Furan moiety: Substitute with thiophene or pyridine to modulate electronic effects .
Acrylamide linker: Test E/Z isomerism impact on bioactivity .
- Biological Testing:
-
Compare IC₅₀ values in enzyme assays (e.g., HIV-1 RT inhibition for diarylpyrimidine analogs) .
SAR Table (Example):
Q. What computational modeling approaches predict target binding modes and conformational flexibility?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., HIV-1 RT) .
- Molecular Dynamics (MD): Simulate piperidine ring flexibility in aqueous vs. lipid environments (NAMD/GROMACS) .
- QM/MM: Analyze acrylamide’s electron density for hydrogen-bonding potential .
Key Insight: The furan oxygen participates in π-stacking with aromatic residues in the NNIBP pocket .
Q. How to design in vitro assays to evaluate biological activity and mechanism of action?
Methodological Answer:
- Enzyme Inhibition:
-
Use fluorescence-based assays (e.g., HIV-1 RT inhibition with poly(rA)/oligo(dT) template-primer) .
- Cell-Based Assays:
-
Measure cytotoxicity (MTT assay) and antiviral activity in MT-4 cells .
- Target Engagement:
-
Competitive binding with radiolabeled probes (e.g., [³H]CP-55940 for cannabinoid receptors) .
Example Protocol:
Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?
Methodological Answer:
- Troubleshooting Steps:
Purity Verification: Re-analyze compound via HPLC and NMR to exclude impurities .
Assay Conditions: Standardize buffer pH, temperature, and DMSO concentration (<1%) .
Control Reproducibility: Repeat assays with fresh batches and independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
